molecular formula C7H16Cl2N2O B11887497 1-(1,4-Diazepan-1-yl)ethanone dihydrochloride

1-(1,4-Diazepan-1-yl)ethanone dihydrochloride

Katalognummer: B11887497
Molekulargewicht: 215.12 g/mol
InChI-Schlüssel: KIIGZUHIWKUHRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,4-Diazepan-1-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(1,4-Diazepan-1-yl)ethanone dihydrochloride can be synthesized through a multi-step process involving the reaction of diazepane with acetyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,4-Diazepan-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

1-(1,4-Diazepan-1-yl)ethanone dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1,4-Diazepan-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    1-(1,4-Diazepan-1-yl)ethanone: A closely related compound with similar chemical properties.

    1-(1,4-Diazepan-1-yl)ethanol: Another derivative of diazepane with different functional groups.

Uniqueness: 1-(1,4-Diazepan-1-yl)ethanone dihydrochloride is unique due to its specific chemical structure and the presence of the dihydrochloride group, which imparts distinct properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C7H16Cl2N2O

Molekulargewicht

215.12 g/mol

IUPAC-Name

1-(1,4-diazepan-1-yl)ethanone;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-7(10)9-5-2-3-8-4-6-9;;/h8H,2-6H2,1H3;2*1H

InChI-Schlüssel

KIIGZUHIWKUHRU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCCNCC1.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.